3-メチルピリジン-4-スルホン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

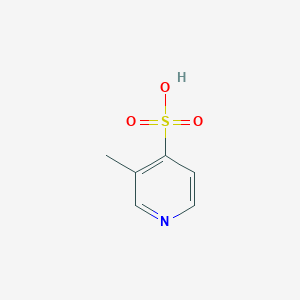

3-Methylpyridine-4-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is widely used in chemical experiments and industrial production due to its unique properties. It serves as a catalyst and reducing agent in organic synthesis .

科学的研究の応用

3-Methylpyridine-4-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

3-Methylpyridine-4-sulfonic Acid, also known as 4-Methylpyridine-3-sulfonic acid , is an experimental small molecule It has been found to interact with collagenase 3 and stromelysin-1 in humans .

Mode of Action

It is suggested that it may interact with its targets, potentially influencing their function . More research is needed to fully understand the interaction between this compound and its targets.

Biochemical Pathways

It has been reported that certain microorganisms can transform 3-methylpyridine into nicotinic acid (pyridine-3-carboxylic acid) . This suggests that 3-Methylpyridine-4-sulfonic Acid may be involved in some metabolic pathways in these organisms.

Result of Action

Given its potential interaction with collagenase 3 and stromelysin-1 , it may have an impact on the breakdown of collagen in the human body.

Action Environment

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere . It is soluble in water and some organic solvents , which may influence its action and stability.

生化学分析

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms of action would need to be confirmed through experimental studies.

準備方法

Synthetic Routes and Reaction Conditions: One common method for preparing 3-methylpyridine-4-sulfonic acid involves the reaction of 3-methylpyridine with sulfuric acid. The reaction typically occurs at room temperature and is followed by heating to complete the reaction. The product is then purified through crystallization and filtration .

Industrial Production Methods: In industrial settings, the synthesis of 3-methylpyridine-4-sulfonic acid can be achieved through the sulfonation of 3-methylpyridine using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts. Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group, forming intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .

化学反応の分析

Types of Reactions: 3-Methylpyridine-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different sulfonyl compounds.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonyl amides, and other sulfonic acid derivatives .

類似化合物との比較

- 4-Methylpyridine-3-sulfonic acid

- 3-Methylpyridine-2-sulfonic acid

- 4-Methylpyridine-2-sulfonic acid

Comparison: 3-Methylpyridine-4-sulfonic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different solubility, stability, and catalytic properties, making it suitable for specific industrial and research applications .

生物活性

3-Methylpyridine-4-sulfonic acid (also known as 4-methylpyridine-3-sulfonic acid) is a sulfonated derivative of pyridine that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C6H7NO3S

- Molecular Weight : 175.19 g/mol

- Structure : The compound features a pyridine ring with a methyl group at the 3-position and a sulfonic acid group at the 4-position, which enhances its solubility and reactivity.

1. Antimicrobial Activity

Research indicates that 3-methylpyridine-4-sulfonic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 2.18 to 3.08 μM, indicating potent activity against these pathogens .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 2.18 |

| Escherichia coli | 3.08 |

2. Antiviral Activity

The compound also shows antiviral effects, particularly against several viruses such as influenza A virus (H1N1) and vesicular stomatitis virus. Mechanistically, it appears to translocate from the cytoplasm to the nucleus during viral infections, influencing NF-kappa-B activities, which are critical for the immune response .

3. Enzymatic Inhibition

In enzymatic studies, 3-methylpyridine-4-sulfonic acid has been shown to inhibit matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-13. These enzymes play pivotal roles in extracellular matrix remodeling and are implicated in various pathological conditions such as cancer metastasis and tissue fibrosis .

The biological activity of 3-methylpyridine-4-sulfonic acid can be attributed to several mechanisms:

- Matrix Metalloproteinase Inhibition : By inhibiting MMPs, the compound may prevent excessive degradation of extracellular matrix components, which is crucial in wound healing and tissue repair .

- Antiviral Mechanisms : The translocation into the nucleus during viral infections suggests a role in modulating host cell pathways that are exploited by viruses for replication .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 3-methylpyridine-4-sulfonic acid in vitro against clinical isolates of S. aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.

Case Study 2: Antiviral Properties

In another study focused on its antiviral properties, researchers found that treatment with 3-methylpyridine-4-sulfonic acid significantly decreased viral load in infected cell lines compared to untreated controls. This effect was linked to enhanced activation of immune response pathways .

特性

IUPAC Name |

3-methylpyridine-4-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZRQBQLRFXQPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376568 |

Source

|

| Record name | 3-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14045-23-9 |

Source

|

| Record name | 3-methylpyridine-4-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。